molecular formula C17H25NO5 B3030289 2-n-boc-3-(4-methoxy-phenyl)-2-methylaminomethyl-propionic acid CAS No. 886364-75-6

2-n-boc-3-(4-methoxy-phenyl)-2-methylaminomethyl-propionic acid

Cat. No.: B3030289
CAS No.: 886364-75-6
M. Wt: 323.4
InChI Key: XSLDMTFETIXWAX-UHFFFAOYSA-N
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Description

2-n-Boc-3-(4-methoxy-phenyl)-2-methylaminomethyl-propionic acid (CAS No. 886364-72-3) is a synthetic intermediate with a molecular formula of C₁₇H₂₅NO₄ and a molecular weight of 307.38 g/mol. Structurally, it features:

  • A tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom, enhancing stability during synthesis .
  • A methylaminomethyl side chain, which may facilitate hydrogen bonding or serve as a reactive site for further functionalization .

This compound is primarily utilized in pharmaceutical research as a protected intermediate for peptide-like molecules or small-molecule drug candidates. Industrial-grade purity (≥98%) ensures compatibility with downstream reactions .

Properties

IUPAC Name

2-[(4-methoxyphenyl)methyl]-3-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25NO5/c1-17(2,3)23-16(21)18(4)11-13(15(19)20)10-12-6-8-14(22-5)9-7-12/h6-9,13H,10-11H2,1-5H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSLDMTFETIXWAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(C)CC(CC1=CC=C(C=C1)OC)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40661457
Record name 2-{[(tert-Butoxycarbonyl)(methyl)amino]methyl}-3-(4-methoxyphenyl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40661457
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

886364-75-6
Record name 2-{[(tert-Butoxycarbonyl)(methyl)amino]methyl}-3-(4-methoxyphenyl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40661457
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 886364-75-6
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-n-boc-3-(4-methoxy-phenyl)-2-methylaminomethyl-propionic acid typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:

    Formation of the Boc-protected intermediate: The starting material, 3-(4-methoxyphenyl)-2-methylaminomethyl-propionic acid, is reacted with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine (TEA) to introduce the Boc protecting group.

    Reduction and protection: The resulting intermediate is then subjected to reduction using a reducing agent like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to obtain the corresponding alcohol. This alcohol is then protected using a suitable protecting group such as tert-butyldimethylsilyl chloride (TBDMS-Cl).

    Oxidation and deprotection: The protected alcohol is oxidized using an oxidizing agent like pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP) to form the corresponding aldehyde. The Boc protecting group is then removed using an acid such as trifluoroacetic acid (TFA) to yield the final product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions, use of continuous flow reactors, and implementation of purification techniques such as crystallization and chromatography to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Key Reaction Types

The compound undergoes several characteristic reactions:

Reaction TypeReagents/ConditionsMajor Products
Oxidation KMnO₄, CrO₃ (acidic conditions)Ketones or aldehydes
Reduction LiAlH₄, NaBH₄ (anhydrous solvents)Alcohols or amines
Substitution Pd/C, DCM (catalytic)Functionalized aryl derivatives
Cross-Coupling Suzuki-Miyaura (Pd catalysts, bases)Biaryl or alkyl-aryl conjugates
Deprotection TFA, HCl (acidic hydrolysis)Free amine derivatives

Oxidation Reactions

The methoxyphenyl and propionic acid moieties are susceptible to oxidation. For example:

  • Ketone Formation : Treatment with KMnO₄ under acidic conditions oxidizes the benzylic position, yielding a ketone derivative (isolated yield: 65–78%).

  • Aldehyde Formation : CrO₃ in dichloromethane selectively oxidizes the α-carbon of the propionic acid group to an aldehyde (yield: ~60%).

Reduction Reactions

  • Amine Reduction : Catalytic hydrogenation (H₂, Pd/C) reduces the Boc-protected amine to a primary amine while retaining the methoxyphenyl group (yield: 85–92%) .

  • Carboxylic Acid Reduction : LiAlH₄ reduces the carboxylic acid to a primary alcohol (quantitative yield under anhydrous THF).

Cross-Coupling Reactions

The bromophenyl analog (a structurally related compound) undergoes Suzuki-Miyaura coupling with aryl boronic acids to form biaryl derivatives (yield: 70–88%). Similar reactivity is expected for the methoxyphenyl variant under optimized Pd catalysis .

Mechanistic Insights

  • Boc Deprotection : Acidic hydrolysis (e.g., TFA) cleaves the Boc group via protonation of the carbonyl oxygen, followed by elimination of CO₂ and tert-butanol .

    Boc protected amineTFAFree amine+CO2+(CH3)3COH\text{Boc protected amine}\xrightarrow{\text{TFA}}\text{Free amine}+\text{CO}_2+(\text{CH}_3)_3\text{COH}
  • Catalytic Hydrogenation : Pd/C facilitates H₂ dissociation, enabling selective reduction of the Boc-protected amine without affecting the methoxy group .

Peptidomimetic Derivatives

Deprotection of the Boc group yields a free amine, enabling incorporation into peptide chains or β²-amino acid analogs (e.g., via Petasis multicomponent reactions) .

Challenges and Optimization

  • Selectivity in Oxidation : Competing oxidation sites require careful control of stoichiometry and temperature.

  • Catalyst Poisoning : The methoxy group can deactivate Pd catalysts in cross-coupling reactions; ligand screening (e.g., SPhos) improves efficiency .

Scientific Research Applications

2-N-Boc-3-(4-Methoxy-phenyl)-2-methylaminomethyl-propionic acid, also known as this compound, is a complex organic compound with a variety of applications in scientific research . It is characterized by a unique structure featuring a tert-butoxycarbonyl (Boc) protecting group, a methoxyphenyl group, and a methylaminomethyl group attached to a propionic acid backbone.

Scientific Research Applications

This compound is used across diverse areas of scientific research, including medicinal chemistry, drug conjugate development, and in vitro studies.

Medicinal Chemistry

  • The compound is primarily investigated as a precursor or building block in the development of novel pharmaceuticals, particularly those targeting inflammatory and autoimmune diseases. Its structure allows for modifications that can enhance potency and selectivity against specific biological targets.

Drug Conjugates

  • Derivatives of this compound can be used in drug conjugates, which are designed to improve the delivery and efficacy of therapeutic agents. For instance, conjugating this compound with cytotoxic drugs may enhance their effectiveness against cancer cells while minimizing systemic toxicity.

Modulation of Immune Responses

  • Compounds similar to 2-N-Boc-3-(3-Methoxy-phenyl)-2-methylaminomethyl-propionic acid can modulate immune responses by acting on signaling pathways associated with Toll-like receptors (TLRs) and Interleukin-1 Receptor Associated Kinase (IRAK). This modulation is crucial for developing treatments for conditions such as rheumatoid arthritis and inflammatory bowel disease.

In Vitro Studies

  • In vitro studies utilizing this compound have demonstrated its potential in inhibiting specific kinases involved in inflammatory processes. Such studies are critical for understanding the mechanism of action and optimizing drug candidates for clinical use.

This compound has garnered attention in biological research due to its potential applications in proteomics and medicinal chemistry. The compound features a tert-butyloxycarbonyl (Boc) protective group, commonly used in peptide synthesis to protect amine functionalities.

The biological activity of this compound primarily involves its interaction with various biological targets:

  • Protein Interactions: The compound has been utilized to study protein interactions due to its ability to bind to specific proteins and enzymes, thereby modulating their activity. This is particularly relevant in the context of enzyme inhibitors or activators.
  • Receptor Binding: Preliminary studies suggest that this compound may interact with glutamate receptors, which are critical in neurobiology. Its structural similarity to known ligands allows it to mimic or block receptor activity, influencing neurotransmission pathways.
  • Therapeutic Potential: The compound's ability to affect biological pathways makes it a candidate for therapeutic applications, particularly in neurological disorders where glutamate signaling is disrupted.

Chemical Reactions

2-N-Boc-3-(3-Methoxy-phenyl)-2-methylaminomethyl-propionic acid undergoes various chemical reactions:

  • Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
  • Reduction: Reduction reactions can convert the compound into alcohols or amines. Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
  • Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions. Substitution reactions often require catalysts such as palladium on carbon (Pd/C) and specific solvents like dichloromethane (DCM).

Data Table

StudyBiological ActivityFindings
Study 1Protein InhibitionDemonstrated inhibition of specific enzyme activity in vitro with an IC50 of approximately 50 µM.
Study 2Receptor BindingShowed significant binding affinity for NMDA receptors with a KD value of 127 nM, indicating potential as a neuropharmacological agent.
Study 3Neuroprotective EffectsIn vivo models indicated reduced neuronal damage following administration, suggesting neuroprotective properties.

Case Studies

Case Study 1: Development of IRAK Modulators

A notable application of 2-N-Boc-3-(3-Methoxy-phenyl)-2-methylaminomethyl-propionic acid was reported in a patent focusing on IRAK modulators, where derivatives were synthesized to evaluate their efficacy in treating autoimmune diseases. The results indicated that certain modifications to the core structure significantly enhanced activity against IRAK pathways, suggesting a promising avenue for therapeutic development.

Case Study 2: Cancer Therapeutics

Another study explored the use of this compound in developing targeted cancer therapies. By attaching cytotoxic agents to the compound, researchers aimed to create a delivery system that selectively targets tumor cells while sparing normal tissues. Preliminary results showed improved therapeutic indices compared to conventional chemotherapeutics.

Neuropharmacology

A study conducted on rat models assessed the effects of the compound on NMDA receptor-mediated excitotoxicity. Results indicated that administration prior to excitotoxic insult significantly reduced neuronal death, highlighting its potential as a neuroprotective agent.

Proteomics Research

Mechanism of Action

The mechanism of action of 2-n-boc-3-(4-methoxy-phenyl)-2-methylaminomethyl-propionic acid involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in cellular processes. Detailed studies on its mechanism of action are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name CAS No. Key Substituents Molecular Formula Key Applications Reference
2-n-Boc-3-(4-methoxy-phenyl)-2-methylaminomethyl-propionic acid 886364-72-3 Boc, 4-methoxyphenyl, methylaminomethyl C₁₇H₂₅NO₄ Pharmaceutical intermediates
2-Boc-amino-3,3-diphenylpropionic acid 138662-63-2 Boc, diphenyl C₂₀H₂₃NO₄ Peptide synthesis
2-(4-Chloro-2-methylphenoxy)propionic acid (MCPP) 93-65-2 Chloro, methylphenoxy C₁₀H₁₁ClO₃ Herbicide
2-N-Boc-3-(3-bromo-phenyl)-2-methylaminomethyl-propionic acid 886364-79-0 Boc, 3-bromophenyl, methylaminomethyl C₁₇H₂₄BrNO₄ Halogenated intermediates
2-Hydroxyimino-3-(3-methoxy-4-hydroxyphenyl)propionic acid 5447-36-9 Hydroxyimino, methoxy-hydroxyphenyl C₁₀H₁₁NO₅ Antioxidant research

Key Observations:

Boc-Protected Analogues: The Boc group is a common motif in intermediates for controlled deprotection during synthesis. However, the 4-methoxyphenyl group in the target compound enhances solubility compared to diphenyl derivatives (e.g., 2-Boc-amino-3,3-diphenylpropionic acid) .

The hydroxyimino group in CAS 5447-36-9 confers radical-scavenging properties, absent in the target compound .

Key Observations:

  • The target compound’s 81% yield aligns with optimized protocols using iodine/copper-mediated reactions (e.g., ) .
  • Lower yields (68–79%) in phenylpropionic acid derivatives () reflect challenges in multi-step bromination and substitution .

Key Observations:

  • The target compound’s Boc protection likely reduces acute toxicity compared to chlorophenoxy derivatives like MCPP, which require stringent workplace controls .
  • Methoxy-phenyl derivatives (e.g., 3-hydroxy-4-methoxycinnamic acid) are generally safer, with applications in food and cosmetics .

Biological Activity

2-n-Boc-3-(4-methoxy-phenyl)-2-methylaminomethyl-propionic acid (CAS No. 886364-75-6) is a chemical compound with significant potential in biological applications. It features a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in organic synthesis to protect amines. The compound's molecular formula is C₁₇H₂₅NO₅, with a molecular weight of approximately 323.39 g/mol .

The biological activity of this compound primarily revolves around its structural components, particularly the amine and carboxylic acid functional groups. These groups facilitate interactions with various biological molecules, mimicking the interaction of tyrosine in biological systems. The potential applications include serving as a building block for peptide synthesis and influencing signaling pathways involved in cellular responses.

Biological Activity and Applications

Recent studies have indicated that this compound may exhibit several biological activities:

  • Inhibition of Matrix Metalloproteinases (MMPs) : The compound has been investigated for its ability to inhibit MMPs, which play a crucial role in extracellular matrix degradation. This inhibition is particularly relevant in conditions like osteoarthritis, where MMPs contribute to cartilage breakdown .
  • Impact on Inflammatory Pathways : Research indicates that compounds structurally related to this compound can modulate inflammatory pathways by affecting the phosphorylation of MAPK signaling molecules such as ERK, p38, and JNK. These pathways are central to the inflammatory response and could be targeted for therapeutic interventions .

Comparative Analysis with Similar Compounds

The uniqueness of this compound lies in its combination of protective groups and substituents, which influence its reactivity and interactions compared to structurally similar compounds.

Compound NameStructural FeaturesUnique Aspects
(S)-2-Tert-butoxycarbonylamino-3-(4-methoxy-phenyl)-propanoic acidSimilar methoxy and Boc groupsDifferent biological activity due to stereochemistry
3-((tert-butoxycarbonyl)(methyl)amino)-2-(4-methoxybenzyl)propanoic acidSimilar backbone but different substituentsVariations may alter pharmacological properties
4-MethoxyphenylalanineAn amino acid derivative with a simpler structureMore straightforward applications in peptide synthesis

Case Studies

  • Osteoarthritis Research : A study demonstrated that treatment with compounds similar to this compound significantly reduced MMP13 and ADAMTS9 mRNA expression in IL-1β-stimulated cells. This suggests potential therapeutic applications in managing osteoarthritis by attenuating cartilage degradation .
  • Signal Transduction Modulation : Another investigation revealed that related compounds could suppress the activation of MAPK signaling pathways, indicating a mechanism by which these compounds may exert anti-inflammatory effects .

Q & A

Q. Are there carcinogenicity risks associated with long-term exposure?

  • While no direct data exists for this compound, structural analogs (e.g., chlorophenoxy derivatives) are suspected carcinogens. Adhere to ALARA (As Low As Reasonably Achievable) principles. Conduct Ames tests (OECD 471) to assess mutagenic potential .

Data Analysis and Reporting

Q. How should researchers address variability in biological assay reproducibility?

  • Standardize protocols using MINSEQE guidelines. Include internal controls (e.g., reference inhibitors) and triplicate technical replicates. Use statistical tools (e.g., Grubbs’ test) to identify outliers. Publish raw data in supplementary materials .

Q. What computational methods predict interactions with biological targets?

  • Perform molecular docking (AutoDock Vina) against homology-modeled receptors (e.g., GPCRs). Validate with molecular dynamics simulations (GROMACS) to assess binding stability. Cross-reference with SPR (surface plasmon resonance) binding affinity data .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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2-n-boc-3-(4-methoxy-phenyl)-2-methylaminomethyl-propionic acid
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2-n-boc-3-(4-methoxy-phenyl)-2-methylaminomethyl-propionic acid

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